Diphenyl(silane-d2)
Overview
Description
Diphenyl(silane-d2) is a deuterated organosilicon compound with the molecular formula (C6H5)2SiD2. It is a derivative of diphenylsilane, where the hydrogen atoms attached to the silicon are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Mechanism of Action
Mode of Action
Diphenyl(silane-d2) is used as an amide bond coupling reagent and alkene hydrosilylation precursor . This suggests that it can facilitate the formation of amide bonds and participate in the addition of silicon-hydrogen bonds across carbon-carbon double bonds.
Result of Action
The molecular and cellular effects of Diphenyl(silane-d2) would depend on the specific reactions it’s involved in. As a reagent, it could facilitate the formation of new compounds or the modification of existing ones .
Action Environment
The action, efficacy, and stability of Diphenyl(silane-d2) are likely influenced by various environmental factors such as temperature, pH, and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl(silane-d2) can be synthesized by the reaction of diphenylchlorosilane with deuterium gas in the presence of a catalyst. The reaction typically occurs in a tetrahydrofuran solution at temperatures ranging from -10 to 0 degrees Celsius. The completion of the reaction is monitored using thin-layer chromatography (TLC). After the reaction, the product is added to an inorganic acid dilute solution under ice bath conditions, and the organic layer is extracted to obtain diphenyl(silane-d2) .
Industrial Production Methods: Industrial production of diphenyl(silane-d2) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified through distillation under reduced pressure to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Diphenyl(silane-d2) undergoes various chemical reactions, including:
Hydrosilylation: It participates in the hydrosilylation of carbonyl derivatives under mild conditions, facilitated by catalysts such as N-heterocyclic carbenes.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Catalysts: N-heterocyclic carbenes, rhodium complexes, and triethylborane.
Solvents: Tetrahydrofuran, toluene, and ether.
Conditions: Reactions are typically carried out under inert atmospheres and at controlled temperatures.
Major Products:
Alcohols: From the reduction of esters and carboxylic acids.
Amines: From the reductive amination of aldehydes with anilines.
Hydrosilylated products: From the hydrosilylation of carbonyl compounds.
Scientific Research Applications
Diphenyl(silane-d2) is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
Diphenylsilane: The non-deuterated analog of diphenyl(silane-d2), used in similar applications but lacks the isotopic labeling.
Phenylsilane: Contains only one phenyl group and is used in different synthetic applications.
Triethylsilane: Another organosilicon compound used as a reducing agent and in hydrosilylation reactions.
Uniqueness: Diphenyl(silane-d2) is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and isotopic studies. This isotopic labeling allows for more precise analytical measurements and tracking of reaction pathways, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
dideuterio(diphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2/i13D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCSGNNYCFPWFK-KLTYLHELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Si]([2H])(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316502 | |
Record name | Diphenylsilane-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17950-94-6 | |
Record name | Diphenylsilane-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17950-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylsilane-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17950-94-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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